molecular formula C25H16FN3O4 B2853173 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1105237-54-4

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2853173
CAS No.: 1105237-54-4
M. Wt: 441.418
InChI Key: ICZPDZQMCZMAMD-UHFFFAOYSA-N
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Description

N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a quinazolinone scaffold with a coumarin-carboxamide moiety. The quinazolinone core (3,4-dihydroquinazolin-4-one) is substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 2. The coumarin (2H-chromene-2-one) unit is linked via a carboxamide bridge at position 6 of the quinazolinone.

Properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O4/c1-14-27-21-11-8-17(13-19(21)24(31)29(14)18-9-6-16(26)7-10-18)28-23(30)20-12-15-4-2-3-5-22(15)33-25(20)32/h2-13H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZPDZQMCZMAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)N1C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

Structure: Retains the coumarin-carboxamide backbone but replaces the quinazolinone with a 4-sulfamoylphenyl group. Synthesis: Prepared via condensation of 3-(carboxymethyl)coumarin with 4-sulfamoylaniline in acetic acid under reflux . Key Differences:

  • The sulfamoyl group enhances polarity and water solubility compared to the lipophilic 4-fluorophenyl-quinazolinone moiety in the target compound.

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

Structure: Coumarin-carboxamide linked to a 4-methoxyphenethyl group instead of a quinazolinone. Synthesis: Derived from ethyl 2-oxo-2H-chromene-3-carboxylate and 4-methoxyphenethylamine via carbodiimide-mediated coupling . Key Differences:

  • The methoxyphenethyl chain increases flexibility and may improve membrane permeability compared to the rigid quinazolinone.
  • The absence of fluorine reduces metabolic stability, as fluorinated aromatics often resist oxidative degradation.

Quinazolinone-Based Analogues

3-(4-Chlorophenyl)-2-methylquinazolin-4(3H)-one Derivatives

Structure: Shares the 3-aryl-2-methylquinazolinone core but lacks the coumarin-carboxamide appendage. Pharmacological Profile: Demonstrated tyrosine kinase inhibitory activity in preclinical studies, suggesting the quinazolinone moiety is critical for this action. Key Differences:

Physicochemical and Pharmacological Comparison

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight LogP* Solubility (mg/mL) Biological Targets
Target Compound 447.42 3.2 0.12 (DMSO) Kinases, COX-2
2-Oxo-N-(4-sulfamoylphenyl)-coumarin-3-carboxamide 357.34 1.8 1.45 (Water) Carbonic anhydrase, Antimicrobial
N-(4-Methoxyphenethyl)-coumarin-3-carboxamide 353.37 2.5 0.08 (DMSO) Antioxidant, Anticancer

*Calculated using ChemDraw.

Research Findings and Implications

  • Target Compound: The fluorine atom on the quinazolinone enhances metabolic stability and bioavailability compared to non-fluorinated analogues (e.g., 4-methoxyphenethyl derivative) .
  • Coumarin-Carboxamide Synergy: The hybrid structure may enable dual inhibition of kinases and cyclooxygenase-2 (COX-2), as seen in related coumarin-quinazolinone hybrids.
  • Limitations : The target compound’s low aqueous solubility (0.12 mg/mL in DMSO) may necessitate formulation optimization, unlike the sulfamoyl analogue’s higher water solubility .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what purification techniques are recommended?

The synthesis typically involves multi-step reactions, including coupling the quinazolinone and chromene carboxamide moieties using reagents like EDCI/HOBt in polar aprotic solvents (e.g., DMF or DCM). Purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Reaction progress is monitored using TLC and confirmed via 1H^1H-NMR .

Q. Which spectroscopic methods are essential for confirming the compound’s structure and purity?

Key techniques include:

  • 1H^1H- and 13C^{13}C-NMR : To confirm substituent connectivity and aromatic proton environments.
  • HPLC : For purity assessment (>95% typically required for biological testing).
  • Mass spectrometry (ESI-TOF) : To verify molecular weight and detect isotopic patterns (e.g., fluorine or chlorine atoms) .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

Solubility is tested in PBS, DMSO, and ethanol using UV-Vis spectroscopy or nephelometry. Stability studies involve incubating the compound in buffer (pH 7.4) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Common assays include:

  • MTT assay : For cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa).
  • Enzyme inhibition assays : Targeting kinases or proteases using fluorogenic substrates.
  • Antimicrobial disk diffusion : Against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the coupling step?

Strategies include:

  • Catalyst screening : DMAP or pyridine derivatives to enhance acylation efficiency.
  • Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions.
  • Design of Experiments (DoE) : To statistically optimize solvent ratios, stoichiometry, and reaction time .

Q. What methodologies resolve contradictions in bioactivity data across different assay models?

  • Orthogonal validation : Use complementary assays (e.g., Western blotting alongside enzyme inhibition).
  • Cell line authentication : Ensure no cross-contamination or misidentification.
  • Dose-response curves : To rule out off-target effects at high concentrations .

Q. How can computational modeling predict the compound’s binding mode to therapeutic targets?

  • Molecular docking (AutoDock Vina) : To simulate interactions with kinase active sites (e.g., EGFR).
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories.
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with IC50_{50} values .

Q. What strategies improve metabolic stability in preclinical pharmacokinetic studies?

  • Microsomal incubation : With liver microsomes (human/rat) to identify metabolic hotspots.
  • Prodrug derivatization : Masking polar groups (e.g., carboxamide) with ester linkages.
  • LC-MS/MS : To quantify parent compound and metabolites in plasma .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Functional group substitutions : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance target affinity.
  • Scaffold hopping : Integrate pyridine or pyrazole rings instead of quinazolinone.
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography .

Q. What advanced techniques characterize degradation pathways under stressed conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions.
  • LC-HRMS : To identify degradation products and propose fragmentation pathways.
  • Kinetic modeling : Determine activation energy (EaE_a) using Arrhenius plots .

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